molecular formula C8H4BrFN2O B6206747 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole CAS No. 1565450-84-1

3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B6206747
CAS No.: 1565450-84-1
M. Wt: 243
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Description

3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a bromine atom, a fluorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzohydrazide with bromine and a suitable oxidizing agent to form the desired oxadiazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the oxadiazole ring can contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-phenyl-1,2,4-oxadiazole: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    5-(3-fluorophenyl)-1,2,4-oxadiazole:

Uniqueness

3-bromo-5-(3-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms, which can enhance its reactivity and potential for diverse applications. The combination of these substituents can lead to improved pharmacological properties and versatility in chemical synthesis.

Properties

CAS No.

1565450-84-1

Molecular Formula

C8H4BrFN2O

Molecular Weight

243

Purity

95

Origin of Product

United States

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